5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid
Description
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid is a heterocyclic compound featuring a benzo[e][1,3]oxazin-4-one core linked to a pentanoic acid moiety via a methylene bridge. The pentanoic acid chain enhances solubility and enables functionalization for pharmacological applications.
Structure
3D Structure
Properties
CAS No. |
886501-95-7 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-(4-oxo-2H-1,3-benzoxazin-3-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)7-3-4-8-14-9-18-11-6-2-1-5-10(11)13(14)17/h1-2,5-6H,3-4,7-9H2,(H,15,16) |
InChI Key |
SZCGVRDHMGBDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Formation of Benzoxazinone Core :
Anthranilic acid derivatives react with acetic anhydride or acyl chlorides to generate 4H-benzo[e]oxazin-4-one intermediates. For example, 5-iodoanthranilic acid cyclizes with acetic anhydride to yield 6-iodo-2-methyl-4H-benzo[e]oxazin-4-one. -
Side-Chain Introduction :
The iodinated benzoxazinone undergoes nucleophilic substitution with pentanoic acid precursors (e.g., 5-bromopentanoic acid) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃, NaH).
Table 1: Representative Condensation Protocol
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 5-Iodoanthranilic acid | Acetic anhydride, reflux, 2h | 78% | |
| 6-Iodo-2-methyl-benzoxazinone | 5-Bromopentanoic acid, K₂CO₃, DMF | 63% |
Cyclization of N-Substituted Amides
N-Substituted amides derived from anthranilic acid and glutaric acid undergo thermal or acid-catalyzed cyclization to form the target compound. This method is advantageous for introducing the pentanoic acid moiety early in the synthesis.
Procedure:
-
Amide Formation :
Anthranilic acid reacts with glutaric anhydride in pyridine to form N-(2-carboxyphenyl)pentanedioic acid monoamide. -
Cyclization :
Treatment with PCl₅ or polyphosphoric acid (PPA) at 80–100°C induces cyclization, forming the benzoxazinone ring while retaining the pentanoic acid chain.
Table 2: Cyclization Conditions and Outcomes
| Substrate | Cyclizing Agent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-(2-Carboxyphenyl)pentanedioic acid | PPA | 90°C, 4h | 65% | |
| N-(2-Carboxyphenyl)glutaramide | PCl₅, toluene | 80°C, 3h | 58% |
Nucleophilic Substitution on Halogenated Benzoxazinones
Halogenated benzoxazinones (e.g., 6-iodo or 6-bromo derivatives) serve as electrophilic intermediates for coupling with pentanoic acid nucleophiles. This method enables precise control over substitution patterns.
Mechanism:
Table 3: Halogenation and Coupling Parameters
Multi-Step Synthesis from o-Quinone Methides
Advanced strategies employ o-quinone methides as transient intermediates for constructing the benzoxazinone-pentanoic acid hybrid. This method, reported by Osyanin et al., offers regioselectivity.
Steps:
Table 4: o-Quinone Methide-Based Synthesis
| Starting Aldehyde | Amine Partner | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | 5-Aminopentanoic acid | BF₃·Et₂O, CH₂Cl₂, rt | 69% |
Optimization and Recent Advances
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, cyclization of N-substituted amides under microwave irradiation (150°C, 20 min) achieves 73% yield.
Chemical Reactions Analysis
Esterification Reactions
Esterification is a common transformation for carboxylic acid groups in benzoxazinones. For example:
-
Hexadecyl esters : Quinazolinone derivatives (e.g., 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid) undergo esterification with hexadecanol using methanesulfonic acid and benzene as a solvent, yielding products with 88–90% efficiency .
-
Short-chain esters : Pentanoic acid derivatives can react with alcohols like butanol or propanol under similar conditions to form esters .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Hexadecanol, methanesulfonic acid, benzene (reflux) | 88–90% | |
| Esterification | Butanol/propanol, methanesulfonic acid, benzene (reflux) | 87–89% |
Alkylation and Amidation
Alkylation and amidation are critical for modifying the compound’s functional groups:
-
Alkylation : Quinazolinone derivatives undergo alkylation using n-BuLi and alkyl halides (e.g., methyl iodide), enabling the introduction of methyl or ethyl groups with high enantiomeric purity .
-
Amidation : The pentanoic acid group can react with amines (e.g., p-amino benzoic acid) to form amides under reflux conditions .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | n-BuLi, methyl iodide, THF | Methylated derivatives | 90% | |
| Amidation | p-amino benzoic acid, pyridine | Amide derivatives | 88% |
Chemical Transformations and Stability
The compound undergoes several chemical transformations, including:
-
Hydrolysis : Ester or amide groups can hydrolyze under acidic/basic conditions, regenerating the carboxylic acid.
-
Oxidation : The benzoxazinone core may oxidize, altering its pharmacological activity.
-
Nucleophilic substitution : Side-chain modifications (e.g., replacing the pentanoic acid group) are feasible via SN2 reactions.
Stability data indicates the compound is sensitive to pH extremes, requiring controlled storage conditions.
Analytical Characterization
Structural confirmation relies on:
-
NMR spectroscopy : Provides connectivity details, particularly for aromatic and carbonyl regions .
-
Mass spectrometry : Validates molecular weight (e.g., ~333.38 g/mol for the parent compound).
-
Elemental analysis : Ensures purity, with deviations typically <0.4% from theoretical values .
Biological Activity and Docking Studies
While direct data for the target compound is limited, analogous benzoxazinones exhibit:
-
Protein interactions : Docking studies reveal π–π interactions (e.g., with PHE193) and hydrogen bonds (e.g., with GLN178) .
-
Antimicrobial activity : Derivatives show efficacy against bacterial targets via enzyme inhibition .
| Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Compound 9 | –9.8 | π–π (PHE193) | |
| Compound 12 | –9.2 | Hydrogen bonds (TRP191, ASP204) |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazine compounds display efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Growth Inhibition Diameter (mm) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. coli | 12 mm |
| Compound C | Candida albicans | 10 mm |
Anticancer Potential
Recent studies have also highlighted the anticancer potential of oxazine derivatives. For example, compounds derived from the oxazine structure have been evaluated for their cytotoxic effects on various cancer cell lines, including glioblastoma. In vitro assays demonstrated significant apoptosis induction in treated cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of synthesized oxazine derivatives on glioblastoma cells, it was found that specific derivatives led to a marked decrease in cell viability compared to controls. This suggests promising therapeutic avenues for cancer treatment.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction mechanisms of these compounds with biological targets. Docking simulations have indicated that this compound can effectively bind to specific enzymes involved in cancer progression and bacterial metabolism.
Mechanism of Action
The mechanism of action of 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which plays a role in tissue degeneration .
Comparison with Similar Compounds
Quinazolinone Derivatives
- 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl pentanoate (8a): Features a quinazolinone core instead of benzooxazinone. The pentanoate ester group in 8a differs from the carboxylic acid in the target compound, impacting bioavailability and metabolic stability .
- 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-3-(pentanoxy)naphthalene-1-sulfonic acid (13): Incorporates a sulfonic acid group and naphthalene moiety, significantly altering solubility and electronic properties compared to the simpler pentanoic acid chain in the target compound .
Thiazolidinone and Oxazolidinone Derivatives
Substituent and Chain Modifications
Pharmacological and Physicochemical Properties
Antimicrobial and Anticancer Activity
- Quinazolinone-pentanoate hybrids (e.g., 8a) show antimicrobial activity, likely due to the quinazolinone core’s ability to disrupt bacterial folate synthesis .
- The target compound’s benzooxazinone core may offer unique mechanisms, such as interference with bacterial cell-wall synthesis or eukaryotic topoisomerases.
Spectral and Analytical Data
- FT-IR : The target compound’s carboxylic acid group would show a broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹), contrasting with ester derivatives (C=O ~1740 cm⁻¹) .
- Elemental Analysis: Expected values for C₁₄H₁₅NO₄: C ≈ 62.44%, H ≈ 5.61%, N ≈ 5.20%, comparable to quinazolinone derivatives (e.g., C₁₅H₁₂N₂OS: C 67.14%, N 10.44%) .
Toxicity and ADMET Profiling
- Pentanoic acid derivatives generally exhibit low toxicity, as seen in dietary 1,3-DAG and α-lipoic acid . However, heterocyclic moieties (e.g., benzooxazinone) may introduce hepatotoxicity risks, necessitating in vitro assays.
- Ester derivatives (e.g., 8a) may hydrolyze in vivo to release carboxylic acids, altering toxicity profiles .
Biological Activity
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenols with appropriate acylating agents. The general method includes:
- Formation of the oxazine ring : This is achieved through cyclization reactions involving phenolic compounds and carbonyl precursors.
- Functionalization : The pentanoic acid moiety is introduced via acylation or alkylation methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[e][1,3]oxazine scaffold. For instance, derivatives have been tested against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MDA-MB-231 (breast cancer)
- SNU638 (gastric cancer)
One notable compound from a related series demonstrated potent antiproliferative activity by inhibiting the PI3Kα signaling pathway, which is often dysregulated in cancers. This compound exhibited a dose-dependent decrease in phospho-Akt levels, indicating its potential as a therapeutic agent against tumors characterized by PI3K pathway activation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro assays revealed that certain derivatives exhibited selective activity against Gram-positive bacteria and fungi such as Candida albicans. The structure-activity relationship indicated that modifications on the benzoxazine ring significantly influenced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the benzoxazine ring can enhance or diminish biological activity.
- Electron-donating groups generally increase activity against both cancer and microbial targets.
- The presence of specific functional groups can lead to improved binding affinity to biological targets like enzymes involved in cancer progression.
Study 1: Antiproliferative Effects
A study focusing on a series of benzo[e][1,3]oxazine derivatives showed that compounds with hydrophobic substituents exhibited higher antiproliferative effects against breast and colon cancer cell lines compared to their more polar counterparts .
Study 2: Antimicrobial Screening
In another investigation, five novel derivatives were synthesized and screened for antimicrobial activity. Only one compound showed moderate activity against bacterial strains while demonstrating significant antifungal properties against Candida albicans .
Q & A
Q. What synthetic strategies are commonly employed to construct the benzo[e][1,3]oxazin-4-one core in this compound?
The benzo[e][1,3]oxazin-4-one ring system is typically synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with benzoyl chloride in pyridine at 0–2°C to form 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, followed by neutralization and recrystallization from ethanol . This method emphasizes controlled temperature and stoichiometric acyl chloride addition to minimize side reactions.
Q. How can the purity and structural integrity of 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid be validated?
Key techniques include:
Q. What solvent systems are optimal for handling this compound in vitro?
The compound’s solubility is influenced by its polar carboxylate and nonpolar aromatic moieties. Ethanol, DMSO, or aqueous buffers (pH 7–9) are recommended for dissolution. Pre-saturation studies using dynamic light scattering (DLS) can determine aggregation tendencies .
Advanced Research Questions
Q. How can palladium-catalyzed methodologies be applied to modify the pentanoic acid chain?
Palladium catalysts (e.g., Pd(hfacac)₂) enable functionalization under reductive conditions. For example, hydrogenation with Pd/C and H₂ at room temperature can reduce ketones or alkenes in the side chain while preserving the oxazin ring . Optimization requires inert atmospheres (N₂/Ar) and monitoring via TLC or in situ FTIR to prevent over-reduction.
Q. What strategies resolve contradictions in reaction yields reported across synthetic routes?
Discrepancies often arise from:
- By-product formation : Side reactions during cyclization (e.g., ring-opening) can reduce yields. GC-MS or HPLC tracking of intermediates is critical .
- Catalyst loading : Pd-based reactions may require precise stoichiometry (e.g., 2–5 mol%) to balance activity and cost .
- Table 1 : Comparison of reported yields and conditions:
| Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|
| Anthranilic acid route | 75–85 | Pyridine, 0–2°C | |
| Pd-catalyzed hydrogenation | 70–75 | H₂, 48 hr, RT |
Q. How does the electronic nature of the benzooxazin ring influence reactivity in cross-coupling reactions?
The electron-deficient oxazin ring enhances electrophilic substitution at the C-2 position. DFT calculations predict activation barriers for Suzuki-Miyaura couplings, where electron-withdrawing groups (e.g., -NO₂) on the boronic acid partner improve efficiency . Experimental validation via Hammett plots (σ values) can correlate substituent effects with reaction rates.
Q. What in vitro models are suitable for studying its potential pharmacological activity?
While commercial data are excluded, academic studies on analogous compounds suggest:
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorescence polarization.
- Cellular uptake studies : Radiolabeled analogs (³H or ¹⁴C) can quantify permeability in Caco-2 monolayers .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS/MS analysis tracks degradation pathways .
Methodological Considerations
Q. How to mitigate decomposition during long-term storage?
Q. What computational tools predict the compound’s tautomeric equilibria?
Gaussian or ORCA software can model keto-enol tautomerism in the oxazin ring. Solvent effects (e.g., water vs. DMSO) are modeled using PCM (Polarizable Continuum Model). Experimental validation via ¹H-NMR (deuterated solvents) confirms dominant tautomers .
Q. How to address stereochemical challenges in derivatives with chiral centers?
- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during side-chain elongation.
- Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers and assign configurations via circular dichroism (CD) .
Data Interpretation Guidelines
- Contradictory biological activity data : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Unexpected by-products : Perform HR-MS/MS fragmentation to identify structures and revise reaction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
